molecular formula C22H16FNO4S B2614755 [6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114872-16-0

[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B2614755
CAS No.: 1114872-16-0
M. Wt: 409.43
InChI Key: BHDSIZLWHQWEEA-UHFFFAOYSA-N
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Description

6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzothiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluoro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

    Final coupling reaction: The phenylmethanone moiety can be attached through a coupling reaction, such as a Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The fluoro and methoxy groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium fluoride (KF) may be employed.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with specific electronic properties.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Potential use in the treatment of diseases such as cancer or infectious diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Manufacturing: Potential incorporation into drug formulations.

Mechanism of Action

The mechanism of action of 6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluoro and methoxy groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
  • 6-bromo-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone

Uniqueness

  • Fluoro Group : The presence of the fluoro group may enhance the compound’s metabolic stability and bioavailability compared to its chloro or bromo analogs.
  • Methoxy Group : The methoxy group can influence the compound’s electronic properties and reactivity, making it unique in its class.

Properties

IUPAC Name

[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO4S/c1-28-18-9-5-8-17(13-18)24-14-21(22(25)15-6-3-2-4-7-15)29(26,27)20-11-10-16(23)12-19(20)24/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDSIZLWHQWEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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